molecular formula C24H46O B14433172 Spiro[11.12]tetracosan-13-ol CAS No. 76713-44-5

Spiro[11.12]tetracosan-13-ol

Cat. No.: B14433172
CAS No.: 76713-44-5
M. Wt: 350.6 g/mol
InChI Key: JVEWOFCATWBKHM-UHFFFAOYSA-N
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Description

Spiro[11.12]tetracosan-13-ol is a 24-membered macrocyclic spiro compound characterized by a hydroxyl group at position 13 and a unique spiro junction between two cycloalkane rings (11- and 12-membered rings).

Properties

CAS No.

76713-44-5

Molecular Formula

C24H46O

Molecular Weight

350.6 g/mol

IUPAC Name

spiro[11.12]tetracosan-24-ol

InChI

InChI=1S/C24H46O/c25-23-19-15-11-7-3-1-4-8-12-16-20-24(23)21-17-13-9-5-2-6-10-14-18-22-24/h23,25H,1-22H2

InChI Key

JVEWOFCATWBKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(C2(CCCCC1)CCCCCCCCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[11.12]tetracosan-13-ol, often involves cyclization reactions. Common methods include:

Industrial Production Methods

Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and automated synthesis platforms are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Spiro[11.12]tetracosan-13-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of Spiro[11.12]tetracosan-13-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Azaspiro[4.5]decan Derivatives

describes azaspiro[4.5]decan derivatives (e.g., compounds 12a , 12b , 13a , 13b ) with distinct stereochemistry and functional groups. Key differences include:

  • Ring Size : Spiro[11.12]tetracosan-13-ol has significantly larger rings (11- and 12-membered) compared to azaspiro[4.5]decan derivatives (4- and 5-membered rings). Larger rings reduce conformational strain but increase synthetic complexity due to entropic challenges in macrocyclization.
  • Functionalization: The hydroxyl group in this compound contrasts with the acetoxy and benzylamine groups in azaspiro[4.5]decan derivatives.

Table 1: Structural Comparison

Compound Ring System Functional Groups Molecular Weight (g/mol)
This compound [11.12] -OH at C13 ~352 (estimated)
12a (Azaspiro[4.5]decan) [4.5] -OH, -N-Benzyl 273.38
13a (Acetoxy derivative) [4.5] -OAc, -N-Benzyl 315.42
Spiro 1,3-Benzoxazine Dimers

highlights spiro 1,3-benzoxazine dimers (e.g., compounds 17–20 ), which share a spiro junction but differ in heteroatom composition. These compounds exhibit fragmentation at the spiro junction during electron-impact mass spectrometry (EIMS), a behavior likely shared with this compound due to similar steric environments .

Spectroscopic and Analytical Comparisons

NMR Data
  • Azaspiro[4.5]decan Derivatives :

    • 12a and 12b show distinct $ ^1H $ NMR signals for equatorial/axial protons (δ 3.0–4.0 ppm) and $ ^{13}C $ NMR peaks for quaternary carbons (~70 ppm) .
    • Acetoxy derivatives (13a , 13b ) exhibit downfield shifts for carbonyl carbons (~170 ppm) .
  • This compound :
    Expected $ ^1H $ NMR signals for hydroxyl protons (δ 1.5–2.5 ppm, broad) and $ ^{13}C $ NMR peaks for spiro carbons (~90–100 ppm, based on macrocyclic analogs).

Mass Spectrometry
  • Spiro 1,3-Benzoxazine Dimers : Fragment at the spiro junction (e.g., loss of ClC$6$H$4$N$_2$CO in compound 18 ), yielding peaks at m/z 505 and 489 .
  • This compound : Predicted to fragment similarly, with major ions arising from cleavage of the spiro linkage (e.g., loss of C${11}$H${22}$O).

Stability and Reactivity

  • Azaspiro[4.5]decan Derivatives : Acetoxy groups (13a , 13b ) undergo hydrolysis under basic conditions, while hydroxyl derivatives (12a , 12b ) are more stable .
  • This compound : The larger ring system may confer greater thermal stability but reduced reactivity due to steric shielding of the hydroxyl group.

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